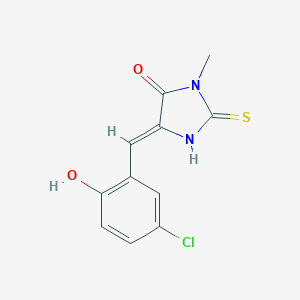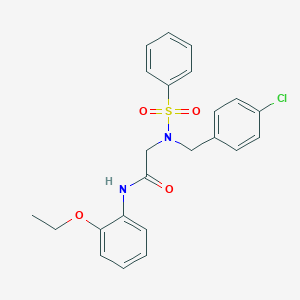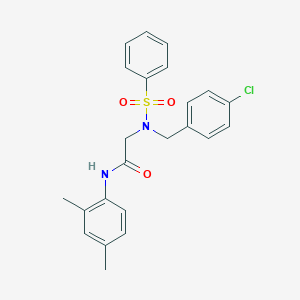![molecular formula C24H24N2O7S B301008 Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301008.png)
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as Methyl 4-({5-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}amino)benzoate, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infections. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. Additionally, this compound disrupts the bacterial cell membrane and inhibits the synthesis of bacterial proteins, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. The compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has demonstrated potent antimicrobial activity against various bacterial strains, including MRSA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent antimicrobial and anti-inflammatory properties. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of cancer and microbial infections. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo. Furthermore, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the condensation of 2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde and 2-amino-4-methylthiazole-5-carboxylic acid, followed by the reaction with methyl 4-bromobenzoate. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C24H24N2O7S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 4-[[(5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H24N2O7S/c1-5-32-19-12-15(6-11-18(19)33-14-21(27)30-3)13-20-22(28)26(2)24(34-20)25-17-9-7-16(8-10-17)23(29)31-4/h6-13H,5,14H2,1-4H3/b20-13-,25-24? |
InChI Key |
HBZPMFFIDUSIEG-XQVDRLQHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
